molecular formula C10H9NO2S B11769603 Methyl 2-methylbenzo[d]thiazole-6-carboxylate

Methyl 2-methylbenzo[d]thiazole-6-carboxylate

Cat. No.: B11769603
M. Wt: 207.25 g/mol
InChI Key: IMCVTRVCKLZKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylbenzo[d]thiazole-6-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of Methyl 2-methylbenzo[d]thiazole-6-carboxylate can be achieved through several methods. One common synthetic route involves the Cu-catalyzed, base-free C-S coupling reaction. This method can be performed using conventional heating or microwave heating techniques . The reaction typically involves the use of 2-methylbenzothiazole as a starting material, which is then reacted with appropriate reagents under controlled conditions to yield the desired product.

Chemical Reactions Analysis

Methyl 2-methylbenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring in the compound is highly reactive due to the presence of an acidic proton at the C-2 position, making it susceptible to electrophilic and nucleophilic substitutions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-methylbenzo[d]thiazole-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties . The compound is also used in the development of new drugs and therapeutic agents. In the industrial sector, benzothiazole derivatives are employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways . For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative disorders.

Comparison with Similar Compounds

Methyl 2-methylbenzo[d]thiazole-6-carboxylate can be compared with other similar compounds such as 2-methylbenzothiazole and 6-bromo-2-methylbenzothiazole . While these compounds share a similar core structure, their chemical properties and biological activities can vary significantly. For instance, 2-methylbenzothiazole is known for its use in the synthesis of dyes and pigments, while 6-bromo-2-methylbenzothiazole has been studied for its potential as a monoamine oxidase inhibitor . The unique structural features of this compound, such as the presence of a carboxylate group, contribute to its distinct chemical reactivity and biological activity.

Biological Activity

Methyl 2-methylbenzo[d]thiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiazole core, characterized by a benzene ring fused with a thiazole ring. This structure incorporates both sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity. The compound's molecular formula is C11H11N1O2S1C_{11}H_{11}N_{1}O_{2}S_{1}.

Biological Activities

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.

2. Anticancer Potential

Research has shown that compounds within the benzothiazole family, including this compound, exhibit anticancer properties. They have been found to induce apoptosis in cancer cell lines by targeting specific signaling pathways . The compound's ability to interact with DNA gyrase suggests potential as an anticancer agent, as this enzyme is crucial for DNA replication in cancer cells .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity may contribute to its protective effects against various diseases linked to oxidative damage .

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

  • Starting Materials : Methyl 4-aminobenzoate and potassium thiocyanate.
  • Reaction Conditions : The reaction is conducted in glacial acetic acid at room temperature, followed by bromination.
  • Yield : The process yields the desired compound with moderate efficiency (approximately 55%) .

Case Studies

Several studies have focused on the pharmacological effects of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
  • Anticancer Activity Assessment : In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
This compoundBenzothiazole core with methyl groupsAntimicrobial, anticancer
BenzothiazoleBenzene fused with thiazoleAntimicrobial, anticancer
Methyl 2-Aminobenzo[d]thiazole-6-carboxylateAmino group at position 2Variations in biological activity

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3

InChI Key

IMCVTRVCKLZKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.